molecular formula C13H14O5 B613802 methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate CAS No. 131550-06-6

methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate

Cat. No.: B613802
CAS No.: 131550-06-6
M. Wt: 250.25 g/mol
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Description

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[420]octane-8-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the enantioselective construction of the bicyclic scaffold through a series of stereoselective reactions. These reactions often include cyclization processes that form the bicyclic core, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .

Mechanism of Action

The mechanism of action of methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

What sets methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate is a bicyclic compound known for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Dopamine Transporter Inhibition : The compound has shown a high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), with a reported selectivity ratio of 177-fold in certain derivatives .
  • Binding Affinity : Studies utilizing Stille cross-coupling protocols have demonstrated that the compound and its derivatives bind effectively to DAT, suggesting potential applications in treating disorders related to dopamine dysregulation .
  • Neuropharmacological Effects : It has been suggested that compounds with similar structures may influence neuropharmacological pathways, potentially acting as stimulants or modulators of neurotransmitter systems.

Synthesis and Structure-Activity Relationship (SAR)

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various derivatives of this compound and their biological evaluation. The benzothiophene-substituted compounds exhibited promising binding profiles and significant inhibition of WIN 35,438, indicating effective DAT inhibition .

In Vitro Studies

In vitro studies have shown that this compound can modulate dopamine levels in neuronal cultures. These studies suggest that the compound may have therapeutic potential in conditions such as ADHD or Parkinson's disease where dopamine signaling is disrupted.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
DAT InhibitionHigh selectivity for DAT over SERT
Binding AffinitySignificant binding to DAT
NeuropharmacologicalPotential stimulant effects

Properties

IUPAC Name

methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-15-12(14)11-10-9(17-11)7-16-13(18-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10+,11+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWSGWORUDULID-BLFANLJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C(O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131550-06-6
Record name methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate
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